molecular formula C6H12O6 B12410357 D-Galactose-18O

D-Galactose-18O

Cat. No.: B12410357
M. Wt: 182.16 g/mol
InChI Key: GZCGUPFRVQAUEE-CRBFOMOZSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

D-Galactose-18O is an isotopically labeled form of D-galactose, a naturally occurring monosaccharide. The “18O” denotes the presence of the oxygen-18 isotope, which is often used in tracer studies to track the metabolic pathways and reactions involving the compound. D-Galactose is a C4 epimer of glucose and is found in various natural sources such as plants, algae, and dairy products .

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of D-Galactose-18O typically involves the incorporation of the oxygen-18 isotope into the D-galactose molecule. This can be achieved through enzymatic or chemical methods. One common approach is to use labeled water (H2^18O) in the hydrolysis of lactose to produce this compound and D-glucose . The reaction conditions usually involve mild temperatures and neutral pH to ensure the stability of the isotopic label.

Industrial Production Methods

Industrial production of this compound may involve large-scale enzymatic hydrolysis of lactose using β-galactosidase in the presence of H2^18O. The process is optimized to maximize yield and purity, with subsequent purification steps to isolate the labeled D-galactose .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

D-Galactose-18O is unique due to the presence of the oxygen-18 isotope, which makes it particularly valuable in tracer studies and metabolic research. Its ability to target specific cell receptors also distinguishes it from other similar compounds .

Properties

Molecular Formula

C6H12O6

Molecular Weight

182.16 g/mol

IUPAC Name

(2R,3S,4S,5R)-2,3,4,5,6-pentahydroxyhexan(18O)al

InChI

InChI=1S/C6H12O6/c7-1-3(9)5(11)6(12)4(10)2-8/h1,3-6,8-12H,2H2/t3-,4+,5+,6-/m0/s1/i7+2

InChI Key

GZCGUPFRVQAUEE-CRBFOMOZSA-N

Isomeric SMILES

C([C@H]([C@@H]([C@@H]([C@H](C=[18O])O)O)O)O)O

Canonical SMILES

C(C(C(C(C(C=O)O)O)O)O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.